(3-(Cyclopentyloxy)isoxazol-5-yl)methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Cyclopentyloxy)isoxazol-5-yl)methanol typically involves the cycloaddition reaction of an alkyne with a nitrile oxide, forming the isoxazole ring . This reaction is often catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as HPLC and LC-MS .
Chemical Reactions Analysis
Types of Reactions
(3-(Cyclopentyloxy)isoxazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoxazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium hypochlorite for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while reduction of the isoxazole ring can produce various reduced derivatives .
Scientific Research Applications
(3-(Cyclopentyloxy)isoxazol-5-yl)methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (3-(Cyclopentyloxy)isoxazol-5-yl)methanol is not well-documented. like other isoxazole derivatives, it is likely to interact with specific molecular targets and pathways in biological systems. The exact molecular targets and pathways would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to (3-(Cyclopentyloxy)isoxazol-5-yl)methanol include:
- (3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol
- (3-(4-Methoxy-phenyl)-isoxazol-5-yl)methanol
- (3-Benzo[1,3]dioxol-5-yl-isoxazol-5-yl)methanol
Uniqueness
What sets this compound apart from these similar compounds is its unique cyclopentyloxy substituent, which can impart different chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C9H13NO3 |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
(3-cyclopentyloxy-1,2-oxazol-5-yl)methanol |
InChI |
InChI=1S/C9H13NO3/c11-6-8-5-9(10-13-8)12-7-3-1-2-4-7/h5,7,11H,1-4,6H2 |
InChI Key |
MMJDMJJHBLIZAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=NOC(=C2)CO |
Origin of Product |
United States |
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